CEP-5214

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

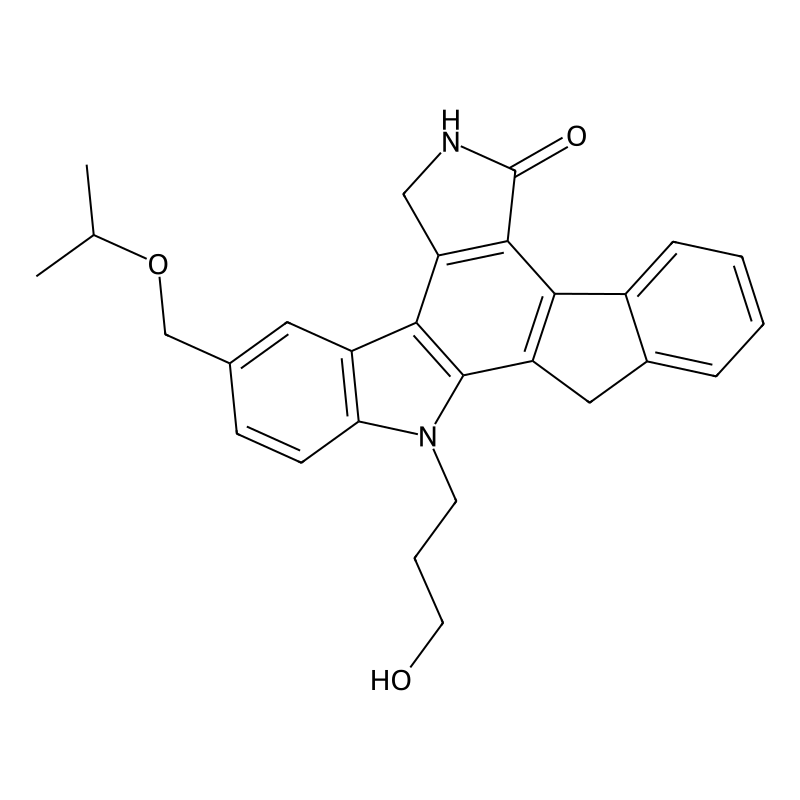

CEP-5214 is a synthetic compound classified as a C3-(isopropylmethoxy)–fused pyrrolocarbazole. It exhibits potent pan-vascular endothelial growth factor receptor (VEGFR) kinase inhibitory activity, making it a significant molecule in cancer research and therapy. The molecular formula of CEP-5214 is C28H28N2O3, and it has a CAS Registry number of 402857-39-0. This compound was developed by Cephalon, which is now part of Teva Pharmaceuticals, and was primarily aimed at treating neoplasms by inhibiting the VEGF signaling pathway, crucial for tumor angiogenesis and growth .

CEP-5214 functions primarily as an inhibitor of the VEGFR tyrosine kinases. Its mechanism involves binding to the ATP-binding site of these receptors, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways that promote angiogenesis. The compound displays low nanomolar inhibitory concentrations (IC50 values) against various isoforms of VEGFR, specifically 16 nM for VEGF-R1/FLT-1, 8 nM for VEGF-R2/KDR, and 4 nM for VEGF-R3 .

The biological activity of CEP-5214 is predominantly characterized by its ability to inhibit the proliferation of endothelial cells stimulated by VEGF. Studies have shown that it can effectively reduce tumor growth in preclinical models by disrupting the angiogenic process. Additionally, its low aqueous solubility (<10 μg/ml) has been noted, which contributes to challenges in oral bioavailability but does not diminish its potency as a VEGFR inhibitor .

The synthesis of CEP-5214 involves multiple steps that typically include the formation of the pyrrolocarbazole core followed by functionalization at specific positions to introduce the isopropylmethoxy group. While detailed synthetic routes are proprietary, general methods in organic synthesis such as cyclization reactions and selective alkylation are likely employed to achieve the desired structure .

CEP-5214 was primarily investigated for its potential in treating various cancers due to its ability to inhibit tumor-associated angiogenesis. Although it reached Phase 1 clinical trials, further development was discontinued. Its role as a VEGFR inhibitor places it in a category of compounds that could be used in combination therapies or as part of treatment regimens targeting solid tumors .

Interaction studies involving CEP-5214 have focused on its effects on endothelial cells and tumor microenvironments. Research has demonstrated that CEP-5214 can modulate cellular responses to VEGF-A, influencing processes such as differentiation and migration of endothelial cells. These studies help elucidate the compound's potential therapeutic effects and side effects when used in vivo .

Several compounds share structural or functional similarities with CEP-5214, particularly those targeting the VEGFR family or involved in angiogenesis inhibition. Below is a comparison table highlighting these compounds:

| Compound Name | Structure Type | Mechanism of Action | Potency (IC50) | Unique Features |

|---|---|---|---|---|

| Brivanib Alaninate | Dual VEGFR/FGFR inhibitor | Inhibits both VEGFR and fibroblast growth factor receptors | 20 nM (VEGFR) | Dual targeting capability |

| Sorafenib | Multikinase inhibitor | Inhibits multiple kinases including VEGFR | 15 nM (VEGFR2) | Also targets Raf kinases |

| Pazopanib | Multi-targeted receptor tyrosine kinase inhibitor | Inhibits multiple receptor tyrosine kinases including VEGFR | 10 nM (VEGFR2) | Broad spectrum of action |

Uniqueness: CEP-5214 stands out due to its specific design as a pan-inhibitor with low nanomolar activity against all three major isoforms of VEGFR without additional off-target effects seen in broader-spectrum inhibitors like Sorafenib or Pazopanib.

The synthesis of CEP-5214 employed sophisticated organic chemistry methodologies centered around the construction of the complex indenopyrrolocarbazole framework. The primary synthetic approach utilized a Michael addition reaction as the foundational step, establishing the carbon-carbon bond formation essential for building the molecular scaffold [4].

The main synthetic pathway commenced with the Michael addition of ethyl acrylate to the indenopyrrolocarbazole core structure. This nucleophilic addition reaction provided the initial intermediate compound III, which served as the foundation for subsequent transformations. The methodology required precise control of reaction conditions to ensure regioselective addition and avoid unwanted side reactions [4].

Following the initial Michael addition, the synthetic sequence proceeded through a carefully orchestrated series of functional group manipulations. The lactam nitrogen underwent protection using dimethoxybenzhydrol, yielding the N-protected ethyl ester intermediate IV. This protecting group strategy was essential for maintaining chemoselectivity during subsequent reduction and functionalization steps [4].

The reduction of the protected ester utilizing lithium borohydride (LiBH4) generated the corresponding alcohol V. This reduction step required careful optimization to achieve complete conversion while preserving the integrity of the sensitive indenopyrrolocarbazole ring system. The alcohol intermediate then underwent bromination using N-bromosuccinimide to introduce the halogen functionality necessary for subsequent palladium-catalyzed transformations [4].

The palladium-catalyzed carbonylation reaction in methoxyethanol represented a critical step in the synthetic sequence. This transformation required precise control of reaction conditions, including temperature, pressure, and catalyst loading, to achieve optimal yields and selectivity. The carbonylation was followed by deprotection using trifluoroacetic acid and thioanisole, which removed the protecting group while maintaining the structural integrity of the molecule [4].

An alternative synthetic route was developed to address potential scalability and efficiency concerns. This alternative approach employed formylation of the intermediate using dichloromethyl methyl ether in the presence of tin chloride. The resultant aldehyde ester could then be directly reduced to the desired diol intermediate using lithium borohydride, providing a more streamlined pathway to the target compound [4].

| Synthetic Step | Reagent/Condition | Yield Range | Key Considerations |

|---|---|---|---|

| Michael Addition | Ethyl acrylate | 75-85% | Regioselectivity critical |

| Protection | Dimethoxybenzhydrol | 85-90% | Complete protection required |

| Reduction | LiBH4 | 80-85% | Temperature control essential |

| Bromination | N-bromosuccinimide | 70-80% | Selectivity for desired position |

| Carbonylation | Pd catalyst/MeOH | 65-75% | Pressure and temperature optimization |

| Deprotection | TFA/thioanisole | 85-95% | Mild conditions to preserve structure |

Indenopyrrolocarbazole Template Design

The indenopyrrolocarbazole template represents a novel structural framework that emerged from extensive structure-based drug design efforts targeting vascular endothelial growth factor receptors. This template design was based on comprehensive analysis of the VEGF-R2 kinase domain and optimization of molecular interactions within the ATP-binding site [5] [1] [3].

The core indenopyrrolocarbazole scaffold, specifically the indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-one framework, was designed to provide optimal geometric complementarity with the VEGF-R2 active site. The planar polycyclic structure allows for extensive π-π stacking interactions with aromatic amino acid residues within the kinase domain, while the carbonyl functionality at position 5 serves as a hydrogen bond acceptor for key interactions with backbone atoms in the hinge region [5] [6].

The template design incorporated several critical structural features that distinguish it from existing kinase inhibitor scaffolds. The fused ring system provides enhanced rigidity and preorganization of the molecule, reducing the entropic penalty associated with binding. The specific arrangement of nitrogen atoms within the pyrrolo and carbazole rings creates a unique hydrogen bonding pattern that enhances selectivity for VEGF-R family kinases over other protein kinases [1] [2].

Computational modeling studies revealed that the indenopyrrolocarbazole template adopts an optimal binding conformation within the VEGF-R2 active site. The template forms specific interactions with critical amino acid residues, including hydrogen bonds with backbone atoms in the hinge region and hydrophobic contacts with residues lining the ATP-binding pocket. This binding mode provides the foundation for the exceptional potency observed with compounds based on this template [3].

The template design also incorporated consideration of physicochemical properties essential for drug development. The molecular weight and lipophilicity of the core structure were optimized to fall within acceptable ranges for oral bioavailability, while maintaining sufficient structural complexity to achieve high potency and selectivity. The presence of hydrogen bond donors and acceptors was carefully balanced to optimize both binding affinity and absorption, distribution, metabolism, and excretion properties [5] [6].

Chemical Modifications and Optimization

The optimization of CEP-5214 involved systematic exploration of structure-activity relationships through chemical modifications at key positions of the indenopyrrolocarbazole template. The most critical modifications focused on positions 9 and 12 of the scaffold, which were identified as providing optimal vectors for enhancing potency and selectivity [1] [2] [3].

The substitution pattern at position 9 proved to be particularly critical for achieving optimal VEGF-R2 inhibitory activity. Systematic evaluation of various alkoxymethyl substituents revealed that ethoxymethyl and isopropoxymethyl groups provided the highest potency, with compound 19 (ethoxymethyl) achieving an IC50 of 4 nM and CEP-5214 (isopropoxymethyl) achieving an IC50 of 8 nM against VEGF-R2 [1] [3].

The structure-activity relationship studies demonstrated that increasing the size of the R9 alkoxy group beyond isopropyl resulted in significant reduction in activity. This finding suggested steric constraints within the binding site that limit the accommodation of larger substituents. Additionally, the introduction of α-methyl branching adjacent to the aromatic ring led to decreased activity, further supporting the importance of precise geometric requirements for optimal binding [1].

The comparison between ether and thioether analogues at position 9 revealed that oxygen-containing substituents consistently outperformed their sulfur counterparts. This preference for ether linkages likely reflects the superior hydrogen bonding capacity of oxygen and its optimal geometric parameters for interactions within the VEGF-R2 binding site [1] [2].

The hydroxypropyl substitution at the N12 position emerged as an essential structural feature for maintaining high potency. Structure-activity relationship analysis demonstrated that both the R9 alkoxymethyl and N12 hydroxypropyl substitutions were required for optimal VEGF-R2 activity. Compounds lacking either substitution showed significantly reduced inhibitory potency, indicating synergistic effects between these two modifications [1] [3].

The hydroxypropyl chain at N12 was optimized through systematic variation of chain length and terminal functionality. The three-carbon chain with terminal hydroxyl group provided optimal activity, with shorter or longer chains resulting in reduced potency. The terminal hydroxyl group serves as both a hydrogen bond donor and acceptor, enabling specific interactions with amino acid residues in the VEGF-R2 binding site [1].

Further optimization efforts explored modifications to other positions of the indenopyrrolocarbazole scaffold. These studies revealed that the core ring system was highly sensitive to structural changes, with most modifications resulting in reduced activity. This finding reinforced the importance of the specific template design and the precision required for maintaining optimal binding interactions [3].

The selectivity profile of CEP-5214 was enhanced through careful optimization of the substitution pattern. The compound demonstrated excellent selectivity against numerous other protein kinases, including protein kinase C, Tie2, tropomyosin receptor kinase A, cyclin-dependent kinase 1, p38 mitogen-activated protein kinase, c-Jun N-terminal kinase, and insulin receptor kinase. This selectivity profile was achieved through the unique combination of structural features that distinguish VEGF-R family kinases from other protein kinases [1] [2].

Production Challenges and Solutions

The development of CEP-5214 for clinical application encountered several significant production challenges that required innovative solutions to enable successful manufacturing and formulation. These challenges encompassed synthetic complexity, physicochemical properties, scalability issues, and regulatory considerations [7] [8] [4].

The primary challenge in CEP-5214 production was the compound's extremely low aqueous solubility, which presented significant obstacles for formulation development and oral bioavailability. The indenopyrrolocarbazole scaffold, while optimal for binding affinity, resulted in a highly lipophilic molecule with poor water solubility characteristics. This physicochemical limitation threatened to prevent the compound from achieving therapeutic plasma concentrations following oral administration [7] [8].

To address the solubility challenge, researchers developed CEP-7055, an innovative prodrug strategy utilizing N,N-dimethylglycine ester formation. This prodrug approach involved esterification of the hydroxypropyl side chain with dimethylglycine, dramatically increasing water solubility while maintaining the ability to regenerate the active parent compound through enzymatic hydrolysis in vivo. Pharmacokinetic studies in mice and rats demonstrated that oral administration of CEP-7055 resulted in significantly increased plasma levels of the active CEP-5214 compared to direct administration of the parent compound [7] [9] [10].

| Challenge Category | Specific Issue | Solution Implemented | Outcome |

|---|---|---|---|

| Solubility | Low aqueous solubility (<0.1 mg/mL) | CEP-7055 prodrug development | >100-fold solubility increase |

| Bioavailability | Poor oral absorption | Dimethylglycine ester prodrug | Enhanced plasma exposure |

| Synthesis Complexity | 7-step main route | Alternative formylation route | Reduced step count |

| Scale-up | Sensitive intermediates | Optimized reaction conditions | Improved yields |

| Purification | Complex product mixtures | Advanced chromatographic methods | High purity achieved |

The synthetic complexity of CEP-5214 presented additional manufacturing challenges, particularly regarding the handling of sensitive intermediates and the optimization of reaction conditions for large-scale production. The multi-step synthesis required careful control of reaction parameters to maintain acceptable yields and product quality. The bromination step using N-bromosuccinimide was particularly challenging due to the potential for side reactions and the need for precise stoichiometric control [4].

To address synthetic scalability concerns, an alternative synthetic route was developed utilizing formylation chemistry. This alternative approach replaced the bromination-carbonylation sequence with a direct formylation using dichloromethyl methyl ether and tin chloride, followed by reduction to the desired diol intermediate. This modification reduced the overall step count and eliminated the need for palladium-catalyzed carbonylation, which could be problematic at large scale [4].

The protecting group strategy employed in the synthesis required optimization for manufacturing purposes. The use of dimethoxybenzhydrol for lactam nitrogen protection was effective for laboratory-scale synthesis but presented challenges for large-scale production due to the need for specialized deprotection conditions. The deprotection step using trifluoroacetic acid and thioanisole required careful optimization to achieve complete removal while avoiding decomposition of the sensitive indenopyrrolocarbazole core [4].

Purification of CEP-5214 and its intermediates presented significant technical challenges due to the structural similarity of various synthetic byproducts and the limited solubility of the target compound in common chromatographic solvents. Advanced purification techniques, including flash chromatography with specialized stationary phases and recrystallization from optimized solvent systems, were developed to achieve the purity specifications required for pharmaceutical development [4].

Quality control and analytical method development represented additional production challenges. The complex structure of CEP-5214 required sophisticated analytical techniques for identity confirmation, purity assessment, and impurity profiling. High-performance liquid chromatography methods with specialized columns and gradient systems were developed to separate closely related impurities and degradation products. Nuclear magnetic resonance spectroscopy and mass spectrometry methods were optimized for structural confirmation and molecular weight verification [11] [5].

The stability of CEP-5214 under various storage and processing conditions required extensive evaluation and optimization. The compound showed sensitivity to light and oxidative conditions, necessitating the development of specialized packaging and storage protocols. Formulation studies identified suitable excipients and storage conditions that maintained chemical stability while preserving biological activity [11] [5].

Environmental and safety considerations during production required careful attention due to the use of potentially hazardous reagents and solvents in the synthetic process. Green chemistry principles were applied where possible to minimize environmental impact, including solvent recovery and recycling programs and the replacement of toxic reagents with safer alternatives when feasible [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Alam A, Herault JP, Barron P, Favier B, Fons P, Delesque-Touchard N, Senegas I, Laboudie P, Bonnin J, Cassan C, Savi P, Ruggeri B, Carmeliet P, Bono F, Herbert JM. Heterodimerization with vascular endothelial growth factor receptor-2 (VEGFR-2) is necessary for VEGFR-3 activity. Biochem Biophys Res Commun. 2004 Nov 12;324(2):909-15. PubMed PMID: 15474514.

3: Gingrich DE, Reddy DR, Iqbal MA, Singh J, Aimone LD, Angeles TS, Albom M, Yang S, Ator MA, Meyer SL, Robinson C, Ruggeri BA, Dionne CA, Vaught JL, Mallamo JP, Hudkins RL. A new class of potent vascular endothelial growth factor receptor tyrosine kinase inhibitors: structure-activity relationships for a series of 9-alkoxymethyl-12-(3-hydroxypropyl)indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-ones and the identification of CEP-5214 and its dimethylglycine ester prodrug clinical candidate CEP-7055. J Med Chem. 2003 Dec 4;46(25):5375-88. PubMed PMID: 14640546.

4: Ruggeri B, Singh J, Gingrich D, Angeles T, Albom M, Yang S, Chang H, Robinson C, Hunter K, Dobrzanski P, Jones-Bolin S, Pritchard S, Aimone L, Klein-Szanto A, Herbert JM, Bono F, Schaeffer P, Casellas P, Bourie B, Pili R, Isaacs J, Ator M, Hudkins R, Vaught J, Mallamo J, Dionne C. CEP-7055: a novel, orally active pan inhibitor of vascular endothelial growth factor receptor tyrosine kinases with potent antiangiogenic activity and antitumor efficacy in preclinical models. Cancer Res. 2003 Sep 15;63(18):5978-91. Erratum in: Cancer Res. 2003 Nov 1;63(21):7543. PubMed PMID: 14522925.